molecular formula C11H11N3O4 B14617228 N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-55-0

N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14617228
CAS No.: 59290-55-0
M. Wt: 249.22 g/mol
InChI Key: FFCJHQWRJRHIIZ-UHFFFAOYSA-N
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Description

N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a carboxamide group, and a but-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting nitro compound with but-2-enoyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted pyridine derivatives .

Scientific Research Applications

N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The but-2-enoyl group can also participate in covalent bonding with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide
  • N-(But-2-enoyl)-2-methyl-4-nitropyridine-3-carboxamide
  • N-(But-2-enoyl)-2-methyl-6-nitropyridine-3-carboxamide

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of the nitro group at the 5-position and the but-2-enoyl group at the nitrogen atom of the carboxamide moiety provides distinct chemical properties compared to its isomers .

Properties

CAS No.

59290-55-0

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

N-but-2-enoyl-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C11H11N3O4/c1-3-4-10(15)13-11(16)9-5-8(14(17)18)6-12-7(9)2/h3-6H,1-2H3,(H,13,15,16)

InChI Key

FFCJHQWRJRHIIZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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